4-Butyrylpyridine
Overview
Description
4-Butyrylpyridine is a pyridine derivative with the molecular formula C9H11NO . It is also known as 1-(pyridin-4-yl)butan-1-one, propyl 4-pyridyl ketone, and 1-pyridin-4-ylbutan-1-one .
Molecular Structure Analysis
The molecular structure of 4-Butyrylpyridine consists of a pyridine ring attached to a butyryl group . The InChI string isInChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3
. The Canonical SMILES representation is CCCC(=O)C1=CC=NC=C1
. Physical And Chemical Properties Analysis
4-Butyrylpyridine has a molecular weight of 149.19 g/mol . It has a computed XLogP3 value of 1.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 149.084063974 g/mol . The topological polar surface area is 30 Ų . It has 11 heavy atoms .Scientific Research Applications
Potassium Channel Antagonists and Spinal Cord Injury
4-Aminopyridine, closely related to 4-Butyrylpyridine, has been studied for its role in blocking voltage-gated potassium channels. This action can restore conduction in demyelinated axons, potentially improving function in demyelinating conditions. A trial with dogs suffering from spinal cord injuries showed significant improvement in supported stepping ability, indicating its potential in spinal cord injury treatments (Lim et al., 2014).
Neurotransmitter Release and Glutamate Concentrations
Research on 4-Aminopyridine's effects on extracellular concentrations of neurotransmitters like glutamate in the rat striatum suggests its potential for in vivo experiments. Though its direct impact on glutamate was not significant, it influenced other neurotransmitters, indicating its role in neural communication (Segovia et al., 1997).
Solar Cell Performance Improvement
4-Tert-butylpyridine, another derivative, has been used to improve the performance of dye-sensitized TiO2 solar cells. It affects the surface charge of TiO2, decreasing the recombination of electrons, thus enhancing the efficiency of solar cells (Boschloo et al., 2006).
Neuromuscular and Synaptic Transmission
Aminopyridines like 4-Aminopyridine are known to improve neuromuscular function in various conditions by targeting high voltage-activated Ca2+ channels. This suggests its application in treating disorders related to synaptic and neuromuscular transmission (Wu et al., 2009).
Use in Organic Chemistry
4-Dialkylaminopyridines, related to 4-Butyrylpyridine, have been extensively used as acylation catalysts in organic chemistry. They show exceptional catalytic effects, even in non-polar solvents, for various applications including terpene, steroid, and nucleoside chemistry (Höfle et al., 1978).
Photovoltaic and Thermal Sensing Applications
Poly(4-vinyl pyridine), a pyridine-based polymer, has shown sensitivity to a wide range of wavelengths and thermal changes. This makes it a candidate for applications in photovoltaic cells and thermal sensors (Vaganova et al., 2012).
properties
IUPAC Name |
1-pyridin-4-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHKAXDNIISDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168796 | |
Record name | 1-Butanone, 1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyrylpyridine | |
CAS RN |
1701-71-9 | |
Record name | 1-(4-Pyridinyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanone, 1-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanone, 1-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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